Cas no 866340-15-0 (N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide
- AKOS001818435
- N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
- AB00674768-01
- 866340-15-0
- F1602-0126
- N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide
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- Inchi: 1S/C26H20ClFN2O3/c1-15-3-4-17(11-16(15)2)25(32)22-13-30(23-10-7-19(28)12-21(23)26(22)33)14-24(31)29-20-8-5-18(27)6-9-20/h3-13H,14H2,1-2H3,(H,29,31)
- InChI Key: LEDSHVSRZMNLMX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(CN1C=C(C(C2=CC=C(C)C(C)=C2)=O)C(C2C=C(C=CC1=2)F)=O)=O
Computed Properties
- Exact Mass: 462.1146484g/mol
- Monoisotopic Mass: 462.1146484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 794
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 66.5Ų
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0126-20μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-2mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-5μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-10μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-4mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-2μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-15mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-5mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-10mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0126-20mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866340-15-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide Related Literature
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide
Introduction to N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No: 866340-15-0)
The compound N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide, identified by the CAS number 866340-15-0, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound belongs to the class of acetamides and features a complex structure incorporating a quinoline ring system, which is known for its diverse biological activities. The molecule's structure includes a 4-chlorophenyl group, a 3,4-dimethylbenzoyl substituent, and a fluoro group at the 6-position of the quinoline ring. These substituents contribute to the compound's unique chemical properties and biological interactions.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the fluoro group at the 6-position of the quinoline ring in this compound suggests potential applications in targeting specific cellular pathways associated with cancer progression. Additionally, the 3,4-dimethylbenzoyl group may enhance the molecule's stability and bioavailability, making it a promising candidate for further pharmacological evaluation.
The synthesis of N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-ylacetamide involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity of the final product. The use of advanced spectroscopic techniques such as NMR and mass spectrometry has been instrumental in confirming the compound's structure and purity.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors. For instance, studies have demonstrated its ability to inhibit kinases involved in cell proliferation and survival pathways. This selectivity underscores its potential as a lead compound in drug development programs targeting diseases such as cancer and inflammatory disorders.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed favorable interactions between this compound and key therapeutic targets, providing insights into its mechanism of action at the molecular level. These findings have paved the way for further experimental validation and optimization of its therapeutic potential.
Moreover, recent advancements in green chemistry have inspired researchers to explore environmentally friendly methods for synthesizing this compound. By utilizing sustainable reagents and catalytic systems, scientists aim to reduce the environmental footprint associated with its production while maintaining high standards of quality and efficiency.
In conclusion, N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-y acetamide (CAS No: 866340_15_0) represents a cutting-edge molecule with vast opportunities in both academic research and industrial applications. Its intricate structure and promising biological profile make it a valuable asset in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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